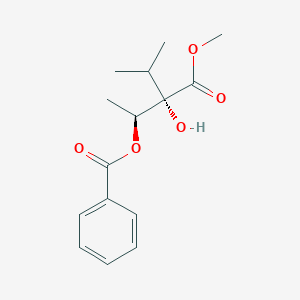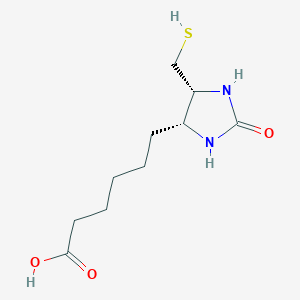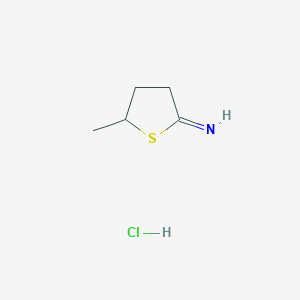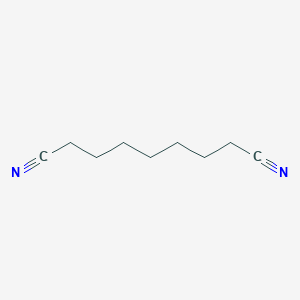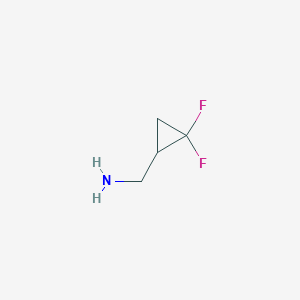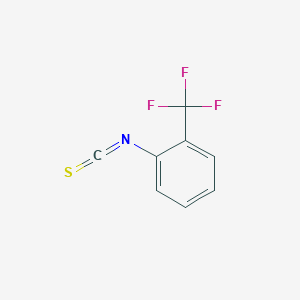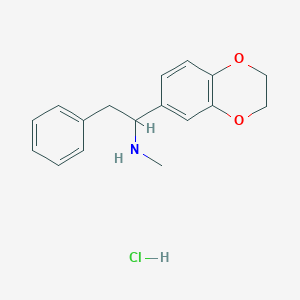
6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride, also known as MBDB, is a psychoactive drug that belongs to the family of phenethylamines. It is structurally similar to MDMA (ecstasy) and MDA (sally), but it has different effects on the human body. MBDB is a controlled substance in many countries due to its potential for abuse and addiction. In
Mecanismo De Acción
6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride acts on the brain by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. These neurotransmitters are involved in regulating mood, appetite, and sleep, among other functions. 6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride also binds to serotonin receptors in the brain, which may contribute to its psychoactive effects.
Efectos Bioquímicos Y Fisiológicos
6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride has been shown to increase heart rate, blood pressure, and body temperature in humans and animals. It can also cause pupil dilation, muscle tension, and jaw clenching. These effects are similar to those of MDMA and MDA, but they are generally milder and shorter-lasting. 6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride has also been shown to have neurotoxic effects on serotonin-producing neurons in the brain, although the extent of this damage is still unclear.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride has several advantages for lab experiments, including its structural similarity to MDMA and MDA, which allows for comparisons between the three drugs. 6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride is also less potent and less toxic than MDMA and MDA, which makes it easier to handle and administer in animal studies. However, 6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride has limitations as a research tool due to its potential for abuse and addiction, which can complicate interpretation of results.
Direcciones Futuras
Future research on 6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride could focus on its therapeutic potential for mental health disorders, such as depression, anxiety, and PTSD. It could also investigate the mechanisms underlying its psychoactive effects and neurotoxicity, as well as its potential for addiction and abuse. Additionally, studies could compare the effects of 6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride with other psychoactive drugs, such as LSD and psilocybin, to better understand the similarities and differences between these substances.
Métodos De Síntesis
The synthesis of 6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride involves the condensation of 3,4-methylenedioxyphenyl-2-nitropropene with methylamine, followed by reduction with hydrogen gas in the presence of platinum oxide. The resulting product is then converted to the hydrochloride salt form by reacting with hydrochloric acid. The yield of 6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride can be improved by using different reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride has been used in scientific research to study its effects on the central nervous system. It has been shown to have similar but weaker effects than MDMA and MDA, including increased empathy, sociability, and euphoria. 6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride has also been investigated as a potential treatment for depression, anxiety, and post-traumatic stress disorder (PTSD). However, more research is needed to fully understand its therapeutic potential.
Propiedades
Número CAS |
130397-01-2 |
|---|---|
Nombre del producto |
6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride |
Fórmula molecular |
C17H20ClNO2 |
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C17H19NO2.ClH/c1-18-15(11-13-5-3-2-4-6-13)14-7-8-16-17(12-14)20-10-9-19-16;/h2-8,12,15,18H,9-11H2,1H3;1H |
Clave InChI |
QGESTVQNUXPODR-UHFFFAOYSA-N |
SMILES |
CNC(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCCO3.Cl |
SMILES canónico |
CNC(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCCO3.Cl |
Sinónimos |
1,4-Benzodioxin-6-methanamine, 2,3-dihydro-N-methyl-alpha-(phenylmethy l)-, hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



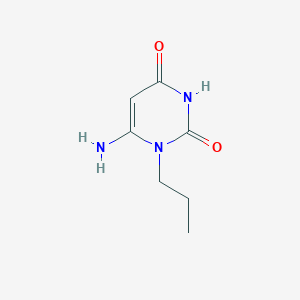
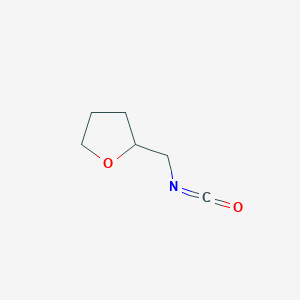
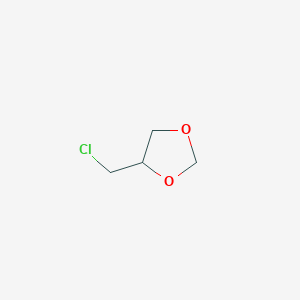
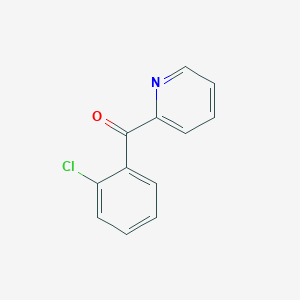
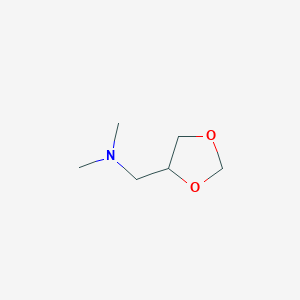
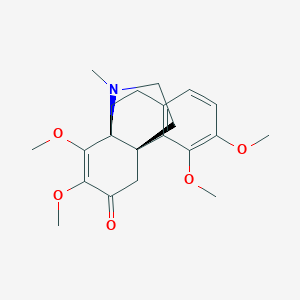
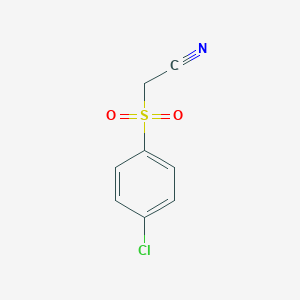
![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B156777.png)
